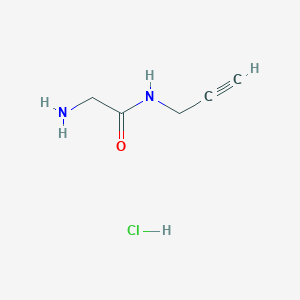

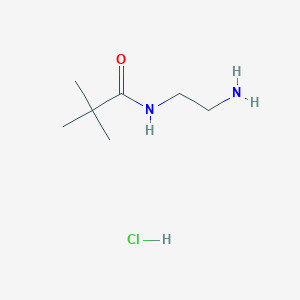

![molecular formula C13H19N3O B1520410 2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide CAS No. 1218334-66-7](/img/structure/B1520410.png)

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide

説明

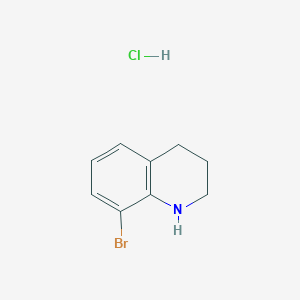

“2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide” is a compound with the CAS Number: 1218334-66-7. It has a molecular weight of 233.31 and its IUPAC name is 2-amino-N-[3-(1-pyrrolidinyl)phenyl]propanamide . It is typically stored as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N3O/c1-10(14)13(17)15-11-5-4-6-12(9-11)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8,14H2,1H3,(H,15,17) . This indicates the presence of a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members .Chemical Reactions Analysis

While specific chemical reactions involving “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide” are not available, it’s known that derivatives of 2-(pyrrolidin-1-yl)pyrimidine can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .Physical And Chemical Properties Analysis

This compound is a powder in physical form . Its IR spectrum and NMR spectrum details are not available in the retrieved resources.科学的研究の応用

Pharmaceutical Research

This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, derivatives of this compound have been explored for their potential as inhibitors of certain enzymes that are relevant in disease pathways .

Material Science

In material science, the compound’s ability to act as a monomer can be utilized to create novel polymers with unique properties. These polymers could have applications in creating new types of biocompatible materials or enhancing the durability of existing materials .

Biochemistry

Biochemists may explore the interaction of “2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide” with various enzymes and receptors. Understanding these interactions can provide insights into enzyme function and aid in the design of enzyme inhibitors or activators .

Analytical Chemistry

As an analytical standard, this compound can be used in chromatography and mass spectrometry to identify and quantify similar compounds in complex biological samples, which is crucial for drug testing and forensic analysis .

Neuroscience

The pyrrolidine moiety of the compound suggests potential activity in the central nervous system. Research in this area could lead to the discovery of new treatments for neurological disorders by modulating neurotransmitter activity .

Cancer Research

The compound’s structural features may allow it to interact with specific proteins involved in cancer cell proliferation. Studying these interactions can contribute to the development of targeted cancer therapies .

Agricultural Chemistry

In agriculture, derivatives of this compound could be synthesized to create new pesticides or herbicides. The goal would be to develop products that are more effective and environmentally friendly .

Environmental Science

This compound could also be used in environmental science to develop sensors or indicators for the detection of pollutants. Such applications are essential for monitoring and maintaining environmental health .

Safety and Hazards

作用機序

Target of Action

Similar compounds, derivatives of 2-(pyrrolidin-1-yl)pyrimidine, have been reported to interact with various targets such as the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . They also inhibit a wide range of enzymes including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Mode of Action

Based on the activity of structurally similar compounds, it can be inferred that this compound may interact with its targets, leading to changes in their function . The specific interactions and resulting changes would depend on the exact nature of the target.

Biochemical Pathways

Similar compounds have been shown to affect various pathways related to their targets . For instance, inhibition of enzymes like phosphodiesterase type 5 can affect cyclic guanosine monophosphate (cGMP) levels, influencing various cellular processes .

Result of Action

Similar compounds have been reported to exhibit antioxidative and antibacterial properties, and they have been described to affect the cell cycle .

特性

IUPAC Name |

2-amino-N-(3-pyrrolidin-1-ylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-10(14)13(17)15-11-5-4-6-12(9-11)16-7-2-3-8-16/h4-6,9-10H,2-3,7-8,14H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHGWFYMJMBEVAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)N2CCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-[3-(pyrrolidin-1-yl)phenyl]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-Bromothiophen-2-yl)methyl]piperazine](/img/structure/B1520328.png)

amine hydrochloride](/img/structure/B1520331.png)

![1-({6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl)-1,4-diazepane dihydrochloride](/img/structure/B1520340.png)

![1-[2-(Morpholin-4-yl)ethyl]piperidin-4-amine trihydrochloride](/img/structure/B1520345.png)

![2,2,2-trifluoroethyl N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1520346.png)